5-Bromo-4-chlorothiophene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

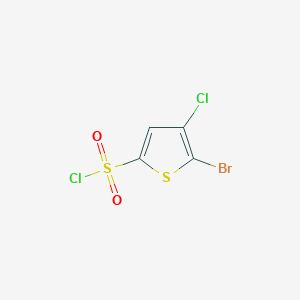

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBrCl2O2S2 . It has a molecular weight of 295.99 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4HBrCl2O2S2/c5-2-1-3 (10-4 (2)6)11 (7,8)9/h1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 295.99 . The storage temperature for this compound is typically under -20°C in a dark place and under an inert atmosphere .Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives .

Mode of Action

The mode of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride involves its reaction with nucleophilic targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride), which can be displaced by a nucleophile . This allows the compound to form various derivatives, depending on the specific nucleophile it encounters .

Pharmacokinetics

The compound’s reactivity suggests that it could be rapidly metabolized in the body .

Result of Action

Given its reactivity, the compound could potentially induce a variety of effects, depending on the specific nucleophilic targets it encounters and the derivatives it forms .

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-4-chlorothiophene-2-sulfonyl chloride in laboratory experiments is that it is relatively easy to synthesize, and is relatively inexpensive compared to other reagents. Additionally, this compound is stable and non-toxic, making it a good choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its high reactivity with other compounds.

Future Directions

1. Further studies are needed to better understand the mechanism of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride and its effects on various diseases.

2. Further research is needed to explore the potential of this compound as a corrosion inhibitor in oil and gas production.

3. Further research is needed to explore the potential of this compound as an antioxidant.

4. Further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of diseases such as cancer and inflammation.

5. Further research is needed to explore the potential of this compound as a catalyst in the production of pharmaceuticals and other chemicals.

6. Further research is needed to explore the potential of this compound as a reagent in organic synthesis.

7. Further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of other diseases.

Synthesis Methods

5-Bromo-4-chlorothiophene-2-sulfonyl chloride can be synthesized by a variety of methods, including the following:

1. The reaction of bromine and chlorine with thiophene to form this compound.

2. The reaction of bromine, chlorine, and sulfur with thiophene to form this compound.

3. The reaction of bromine, chlorine, and sulfur with an alkyl halide to form this compound.

4. The reaction of bromine, chlorine, and sulfur with an aryl halide to form this compound.

5. The reaction of bromine, chlorine, and sulfur with an alkyl sulfonyl chloride to form this compound.

Scientific Research Applications

5-Bromo-4-chlorothiophene-2-sulfonyl chloride has been studied for its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. In particular, this compound has been investigated for its ability to inhibit the growth of tumor cells, as well as its potential to reduce inflammation. This compound has also been studied for its potential to act as an antioxidant, and has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential as a corrosion inhibitor in oil and gas production, and has been found to be effective in reducing corrosion.

Safety and Hazards

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-bromo-4-chlorothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXTRFDSZKAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2388423.png)

![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)

![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)

![Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2388432.png)

![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)